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Compound of Interest

Compound Name: Jobosic acid

Cat. No.: B12366347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Jobosic acid, a saturated fatty acid, has been identified as a selective inhibitor of Severe

Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] Its antiviral properties stem from

a dual mechanism of action: the inhibition of the main protease (Mpro) and the disruption of the

interaction between the spike receptor-binding domain (RBD) and the human angiotensin-

converting enzyme 2 (ACE2).[1][2] This document provides detailed information on

commercially available synthetic Jobosic acid, its biological activities, and protocols for its

application in SARS-CoV-2 research.

Commercial Suppliers of Synthetic Jobosic Acid
Synthetic Jobosic acid is available for research purposes from the following supplier:

Supplier Product Name Catalog Number CAS Number

Targetmol (via Cymit

Quimica)
Jobosic acid TM-T88022 223611-93-6

Note: This product is intended for laboratory use only.[1]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b12366347?utm_src=pdf-interest
https://www.benchchem.com/product/b12366347?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK579896/bin/SARS-CoV-2_cytopathic_effect_CPE.pdf
https://www.ncbi.nlm.nih.gov/books/NBK579896/bin/SARS-CoV-2_cytopathic_effect_CPE.pdf
https://www.protocols.io/view/sars-cov-2-mpro-fluorescence-dose-response-db3w2qpe.pdf
https://www.benchchem.com/product/b12366347?utm_src=pdf-body
https://www.benchchem.com/product/b12366347?utm_src=pdf-body
https://www.benchchem.com/product/b12366347?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK579896/bin/SARS-CoV-2_cytopathic_effect_CPE.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C16H32O2 [1]

Molecular Weight 256.42 g/mol [1]

Appearance Solid [1]

IUPAC Name 2,5-dimethyltetradecanoic acid

Application Notes: Antiviral Activity of Jobosic Acid
Jobosic acid demonstrates significant inhibitory activity against key targets in the SARS-CoV-

2 lifecycle. The following table summarizes the reported half-maximal inhibitory concentrations

(IC50).

Target/Assay IC50 (µg/mL) IC50 (µM) Virus Variant Reference

SARS-CoV-2

Mpro
7.5 29 Not specified [1][2]

Spike-RBD/ACE-

2 Interaction
3 11

Parental (USA-

WA1/2020)
[1][2]

Spike-RBD/ACE-

2 Interaction
- Active Omicron [1]

Mechanism of Action: Dual Inhibition of SARS-CoV-2
Jobosic acid's antiviral effect is attributed to its ability to interfere with two critical stages of the

viral life cycle: viral entry and polyprotein processing.
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Fig. 1: Dual inhibitory mechanism of Jobosic acid on SARS-CoV-2.

Experimental Protocols
The following are detailed protocols for assessing the antiviral activity of Jobosic acid.

Protocol 1: SARS-CoV-2 Main Protease (Mpro)
Fluorescence-Based Inhibition Assay
This protocol is adapted from generic fluorescence-based Mpro inhibition assays.

Workflow:
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Start

Prepare Reagents:
Mpro Enzyme, Fluorescent Substrate,
Jobosic Acid Dilutions, Assay Buffer

Dispense Jobosic Acid dilutions
and controls into 384-well plate

Add Mpro enzyme solution to all wells

Incubate at room temperature
for 15 minutes

Add fluorescent substrate solution
to initiate reaction

Incubate in the dark at 37°C
for 30 minutes

Measure fluorescence intensity
(Excitation/Emission ~360/460 nm)

Calculate % inhibition and IC50 values

End

Click to download full resolution via product page

Fig. 2: Workflow for the Mpro fluorescence-based inhibition assay.

Materials:
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Recombinant SARS-CoV-2 Mpro

Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

Jobosic acid stock solution in DMSO

384-well black, flat-bottom plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of Jobosic acid in assay buffer. The final DMSO concentration

should be kept below 1%.

Add 5 µL of the diluted Jobosic acid or control (DMSO vehicle) to the wells of a 384-well

plate.

Add 10 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well.

Incubate the plate at room temperature for 15 minutes.

Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate solution (final

concentration ~20 µM).

Incubate the plate at 37°C for 30 minutes, protected from light.

Measure the fluorescence intensity using a plate reader with excitation and emission

wavelengths appropriate for the substrate (e.g., ~360 nm excitation and ~460 nm emission

for EDANS).

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value

by fitting the data to a dose-response curve.
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Protocol 2: Spike-RBD/ACE2 Binding Inhibition Assay
(AlphaLISA)
This protocol is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous

Assay) technology.

Workflow:
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Start

Prepare Reagents:
Biotinylated ACE2, His-tagged Spike RBD,
Jobosic Acid Dilutions, AlphaLISA Beads

Dispense Jobosic Acid dilutions
and controls into 384-well plate

Add biotinylated ACE2 and
His-tagged Spike RBD mixture

Incubate at room temperature
for 60 minutes

Add Streptavidin Donor and
Ni-NTA Acceptor beads

Incubate in the dark at room temperature
for 60 minutes

Read AlphaLISA signal on a
compatible plate reader

Calculate % inhibition and IC50 values

End

Click to download full resolution via product page

Fig. 3: Workflow for the Spike-RBD/ACE2 AlphaLISA assay.

Materials:
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Biotinylated human ACE2 protein

His-tagged SARS-CoV-2 Spike RBD protein

AlphaLISA Streptavidin Donor Beads

AlphaLISA Nickel Chelate (Ni-NTA) Acceptor Beads

AlphaLISA Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

Jobosic acid stock solution in DMSO

384-well white OptiPlates

AlphaLISA-compatible plate reader

Procedure:

Prepare serial dilutions of Jobosic acid in AlphaLISA buffer.

In a 384-well plate, add 2 µL of the diluted Jobosic acid or control.

Add 4 µL of a mixture of biotinylated ACE2 and His-tagged Spike RBD (final concentrations

typically in the low nM range, to be optimized).

Incubate for 60 minutes at room temperature.

Add 4 µL of a mixture of Streptavidin Donor Beads and Ni-NTA Acceptor Beads (final

concentration ~20 µg/mL each), prepared in the dark.

Incubate for 60 minutes at room temperature in the dark.

Read the plate on an AlphaLISA-compatible reader (excitation at 680 nm, emission at 615

nm).

Determine the IC50 value from the dose-response curve.
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Protocol 3: Cell-Based Antiviral Assay (Cytopathic Effect
Reduction)
This protocol measures the ability of Jobosic acid to protect host cells from virus-induced cell

death (cytopathic effect, CPE).

Workflow:
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Start

Seed Vero E6 cells in a
96-well plate and incubate overnight

Prepare serial dilutions of Jobosic Acid

Add Jobosic Acid dilutions to the cells

Infect cells with SARS-CoV-2
(low multiplicity of infection)

Incubate for 72 hours until CPE
is visible in virus control wells

Assess cell viability using
(e.g., CellTiter-Glo, MTT, or Crystal Violet)

Read absorbance or luminescence

Calculate % protection (EC50) and
% cytotoxicity (CC50)

End

Click to download full resolution via product page

Fig. 4: Workflow for the CPE reduction antiviral assay.
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Vero E6 cells

Cell culture medium (e.g., DMEM with 2% FBS)

SARS-CoV-2 viral stock

Jobosic acid stock solution in DMSO

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet solution)

Plate reader (luminescence or absorbance)

Procedure:

Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer

after 24 hours.

On the following day, remove the culture medium and add 100 µL of medium containing

serial dilutions of Jobosic acid. Include cell-only (no virus, no compound), virus-only (no

compound), and compound-only (no virus, for cytotoxicity) controls.

Infect the cells by adding SARS-CoV-2 at a low multiplicity of infection (MOI), for example,

0.01.

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours, or until significant CPE is

observed in the virus control wells.

Assess cell viability. For example, using CellTiter-Glo®, add the reagent according to the

manufacturer's instructions and measure luminescence.

Calculate the 50% effective concentration (EC50) from the dose-response curve of the

infected cells and the 50% cytotoxic concentration (CC50) from the uninfected, compound-

treated cells.

Proposed Synthetic Protocol for Jobosic Acid
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The following is a plausible synthetic route for Jobosic acid (2,5-dimethyltetradecanoic acid),

based on established methodologies for the synthesis of branched-chain fatty acids.

Synthetic Scheme:

Undecyl Bromide 1. Mg, Et2O
2. Propylene Oxide 1-bromotridecan-4-ol PBr3 1,4-dibromotridecane Diethyl malonate, NaOEt Diethyl 2-(4-bromotridecyl)malonate

1. NaH, MeI
2. NaOH, H2O
3. H3O+, heat

2,5-dimethyltetradecanoic acid (Jobosic Acid)

Click to download full resolution via product page

Fig. 5: Plausible synthetic route for Jobosic acid.

Materials:

Undecyl bromide

Magnesium turnings

Propylene oxide

Phosphorus tribromide (PBr3)

Diethyl malonate

Sodium ethoxide (NaOEt)

Sodium hydride (NaH)

Methyl iodide (MeI)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Anhydrous diethyl ether, ethanol, and other necessary solvents

Procedure:
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Grignard Reaction: Prepare a Grignard reagent from undecyl bromide and magnesium in

anhydrous diethyl ether. React the Grignard reagent with propylene oxide to obtain 1-

bromotridecan-4-ol after acidic workup.

Bromination: Convert the alcohol to the corresponding bromide, 1,4-dibromotridecane, using

phosphorus tribromide.

Malonic Ester Synthesis: React 1,4-dibromotridecane with the sodium salt of diethyl

malonate (prepared from diethyl malonate and sodium ethoxide in ethanol) to yield diethyl 2-

(4-bromotridecyl)malonate.

Methylation and Decarboxylation: Treat the product from step 3 with sodium hydride followed

by methyl iodide to introduce the second methyl group. Subsequent hydrolysis of the ester

groups with aqueous sodium hydroxide, followed by acidification and heating, will effect

decarboxylation to yield the final product, 2,5-dimethyltetradecanoic acid (Jobosic acid).

The product should be purified by chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b12366347?utm_src=pdf-body
https://www.benchchem.com/product/b12366347?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK579896/bin/SARS-CoV-2_cytopathic_effect_CPE.pdf
https://www.protocols.io/view/sars-cov-2-mpro-fluorescence-dose-response-db3w2qpe.pdf
https://www.benchchem.com/product/b12366347#commercial-suppliers-of-synthetic-jobosic-acid
https://www.benchchem.com/product/b12366347#commercial-suppliers-of-synthetic-jobosic-acid
https://www.benchchem.com/product/b12366347#commercial-suppliers-of-synthetic-jobosic-acid
https://www.benchchem.com/product/b12366347#commercial-suppliers-of-synthetic-jobosic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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